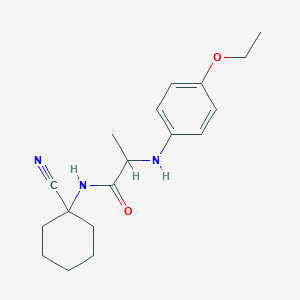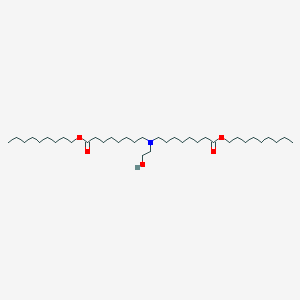![molecular formula C19H18N6O2S B13363555 N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13363555.png)
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a combination of heterocyclic structures, including a tetraazole, pyrrole, and thiophene ring. These structural elements are known for their significant roles in various biological and chemical processes, making this compound a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, which is then functionalized with methoxy and tetraazole groups. Subsequent steps involve the introduction of the pyrrole and thiophene rings through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and control of reaction times.
化学反应分析
Types of Reactions
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Tetrazole derivatives: Studied for their potential as bioisosteres in drug design.
Pyrrole derivatives: Investigated for their antimicrobial and anticancer properties.
Uniqueness
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its combination of three different heterocyclic rings, which may confer a unique set of biological and chemical properties
属性
分子式 |
C19H18N6O2S |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C19H18N6O2S/c1-27-17-5-4-14(10-15(17)19-21-23-24-22-19)20-18(26)11-16(13-6-9-28-12-13)25-7-2-3-8-25/h2-10,12,16H,11H2,1H3,(H,20,26)(H,21,22,23,24) |
InChI 键 |
MUZGOLIKVJYSHW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3)C4=NNN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



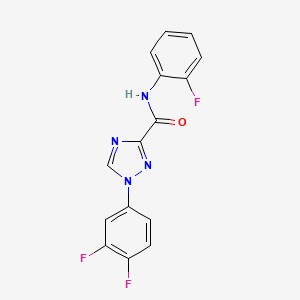
![methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate](/img/structure/B13363492.png)
![12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B13363499.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13363503.png)
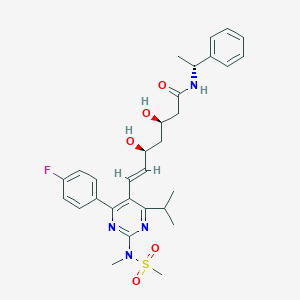
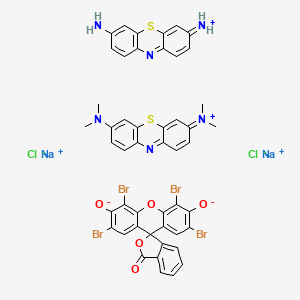
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363518.png)
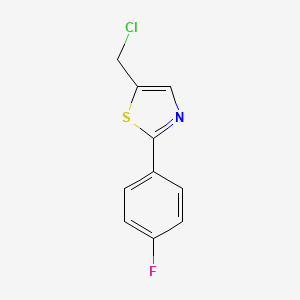
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13363529.png)

